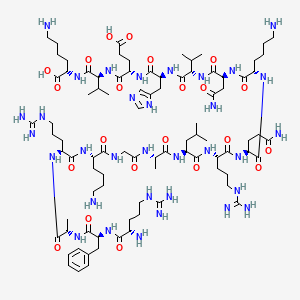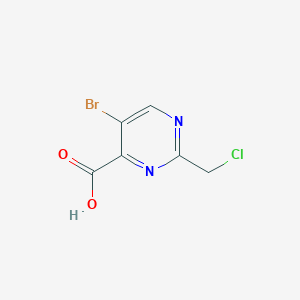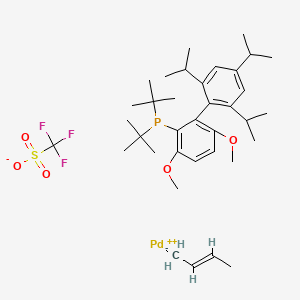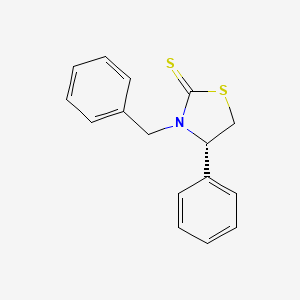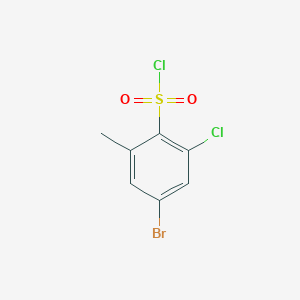
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5BrCl2O2S and a molecular weight of 303.99 g/mol . This compound is characterized by the presence of bromine, chlorine, and a sulfonyl chloride group attached to a methyl-substituted benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-2-chloro-6-methylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl fluoride under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzenesulfonyl chloride: Similar structure but lacks the methyl group at the 6-position.
4-Bromo-2-methylbenzenesulfonyl chloride: Similar structure but lacks the chlorine atom at the 2-position.
Uniqueness
4-Bromo-2-chloro-6-methylbenzenesulfonyl chloride is unique due to the presence of both bromine and chlorine atoms, as well as the methyl group on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other sulfonyl chlorides .
Propiedades
Fórmula molecular |
C7H5BrCl2O2S |
|---|---|
Peso molecular |
303.99 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)3-6(9)7(4)13(10,11)12/h2-3H,1H3 |
Clave InChI |
CQIZRHKFBDNPJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


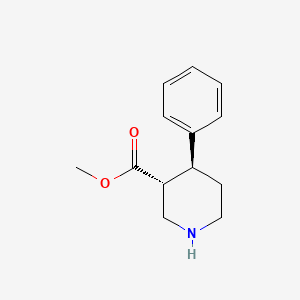
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)
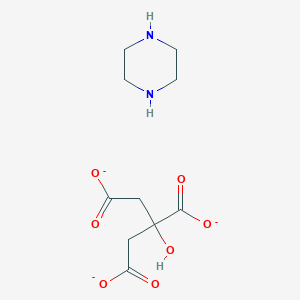
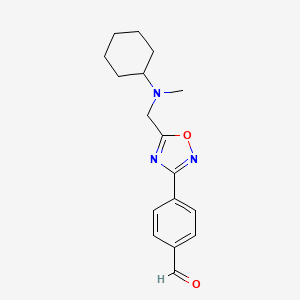
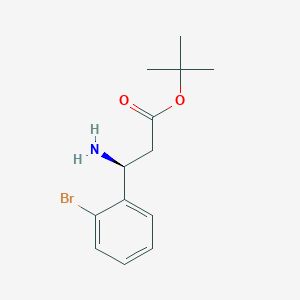
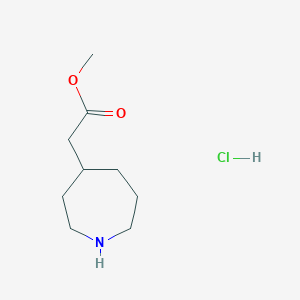
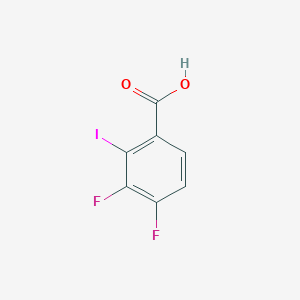
![Ethyl 6-bromo-1-[1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-yl]-7-fluoro-4-oxoquinoline-3-carboxylate](/img/structure/B13904398.png)
![3,11,14,22-tetrathiahexacyclo[10.10.0.02,10.04,9.013,21.015,20]docosa-1(12),2(10),4,6,8,13(21),15,17,19-nonaene](/img/structure/B13904404.png)
![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)
